N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an acetylamino group (NHCOCH3), a methoxy group (OCH3), and a 1H-1,2,3-triazole group, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1H-1,2,3-triazole ring suggests that this compound could have a rigid, planar structure in this region. The other groups attached to the ring could add complexity to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetylamino group could participate in reactions involving the carbonyl group or the nitrogen atom, the methoxy group could undergo reactions involving the oxygen atom, and the 1H-1,2,3-triazole group could participate in reactions involving the nitrogen atoms or the carbon-nitrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar acetylamino and methoxy groups could increase its solubility in polar solvents, while the 1H-1,2,3-triazole ring could contribute to its stability .Scientific Research Applications
Synthesis and Structural Analysis :
- Sutherland and Tennant (1971) discussed the synthesis and rearrangements of similar triazole derivatives, offering insights into the chemistry of such compounds (Sutherland & Tennant, 1971).
Potential Biological Activities :
- Gürbüz et al. (2020) researched derivatives of triazole rings, highlighting their wide spectrum of biological activities, including potential pharmaceutical applications (Gürbüz et al., 2020).
- Shinde et al. (2022) synthesized derivatives of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide and evaluated their anticancer activity, demonstrating the relevance of such compounds in cancer research (Shinde et al., 2022).
Antioxidant and Anticancer Potential :
- Tumosienė et al. (2020) investigated derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including triazole derivatives, and found notable antioxidant and anticancer activities (Tumosienė et al., 2020).
Chemical Synthesis and Applications :
- The study by Shelton (1981) explored the synthesis of new triazole derivatives, providing foundational knowledge for their chemical properties and potential applications (Shelton, 1981).
Cancer Research and Therapeutics :
- Šermukšnytė et al. (2022) synthesized triazole-thiol derivatives and evaluated their effects on cancer cell migration and growth, highlighting the significance of triazole derivatives in cancer therapy (Šermukšnytė et al., 2022).
Future Directions
The study and application of this compound could be a promising area for future research. Its complex structure and functional groups suggest that it could have interesting chemical and biological properties, making it a potential candidate for the development of new pharmaceuticals or other chemical products .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13(2)20-19(24-25-26(20)17-9-11-18(29-4)12-10-17)21(28)23-16-7-5-15(6-8-16)22-14(3)27/h5-13H,1-4H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTULYFPLPUABGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.